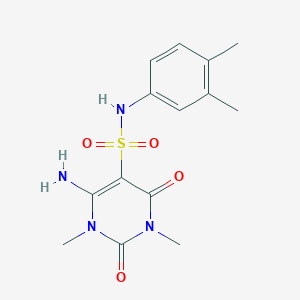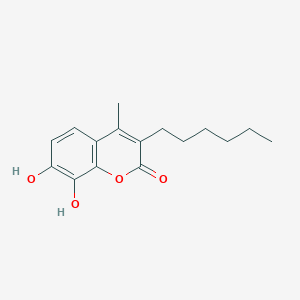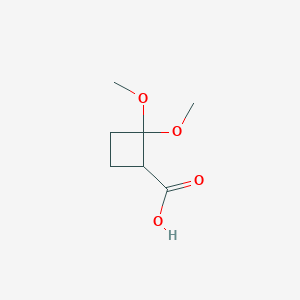![molecular formula C14H11N3O2S2 B3003499 N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-04-2](/img/structure/B3003499.png)
N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide" is a derivative of thiazolo[3,2-a]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential biological properties. The thiazolo[3,2-a]pyrimidine scaffold is present in various compounds that exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the reaction of suitable precursors such as thioxo-tetrahydropyrimidines with chloroacetate or other reagents to introduce various substituents at the 7-position of the core structure . The synthesis process is often followed by characterization using spectroscopic methods such as NMR and IR spectroscopy to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by a planar thiazole ring fused with a dihydropyrimidine ring. The orientation of substituents around the core structure can influence the overall molecular conformation and potentially the biological activity of the compound. For example, the carbamoyl group may adopt an extended conformation, and the phenyl ring is often attached at an angle to the pyrimidine ring .
Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidine derivatives can undergo various chemical reactions to introduce different substituents, which can significantly alter their biological properties. For instance, the reaction with N,N-diethylamin can lead to compounds with medicinal properties such as allergy medication and antimicrobial activity . The introduction of aryl or heteroaryl amines can yield substituted derivatives with enhanced antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. These properties are crucial for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The antimicrobial and anti-inflammatory activities of these compounds are often assessed through biological assays, such as the agar well diffusion method and the carrageenin oedema test .
Future Directions
The future directions for research on this compound would likely involve further investigation into its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could include experimental studies to determine its biological activity and potential applications in medicine .
Mechanism of Action
Target of Action
Similar compounds have been known to target vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
This could result in the modulation of the inflammatory response, given the known targets of similar compounds .
Biochemical Pathways
These could include the prostaglandin synthesis pathway, the nitric oxide synthesis pathway, and pathways involving the transcription factor nuclear factor κB .
Pharmacokinetics
Similar compounds have been shown to be effective when administered intraperitoneally . This suggests that the compound may have good bioavailability when administered in this manner.
Result of Action
Given the known targets of similar compounds, it can be inferred that the compound may have anti-inflammatory effects .
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-20-11-5-3-2-4-10(11)16-12(18)9-8-15-14-17(13(9)19)6-7-21-14/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNXSYMLCXSFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3003418.png)

![(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3003421.png)

![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3003423.png)
![(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3003425.png)
![N-(2-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3003426.png)



![8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3003433.png)
![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)